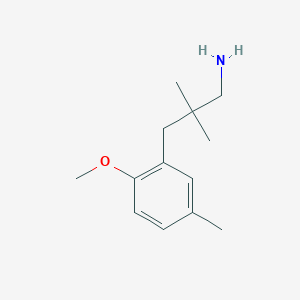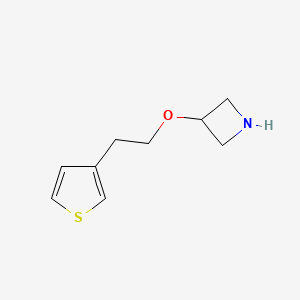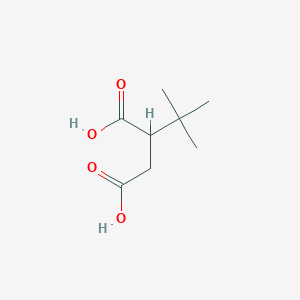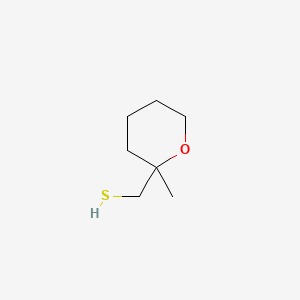
Ethyl 6-ethoxy-2,4-dioxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C10H16O5. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2,4-dioxohexanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Step 1: Ethyl acetoacetate is reacted with ethyl chloroformate in the presence of sodium ethoxide.
Step 2: The reaction mixture is stirred at a low temperature (around -5°C) overnight.
Step 3: The resulting product is then extracted using ethyl acetate and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and consistent product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ethyl 6-ethoxy-2,4-dioxohexanoic acid.
Reduction: Formation of ethyl 6-ethoxy-2,4-dihydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-ethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 6-ethoxy-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxohexanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 2,4-diketocaproate: Another derivative of hexanoic acid with similar reactivity but different physical properties.
Ethyl propionyl pyruvate: Contains a propionyl group instead of an ethoxy group, leading to different chemical behavior.
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 6-ethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C10H16O5/c1-3-14-6-5-8(11)7-9(12)10(13)15-4-2/h3-7H2,1-2H3 |
InChI Key |
IHFXRDHGTBYTLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)









![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)

